molecular formula C7H3F2IO2 B1312207 2,4-Difluoro-5-iodobenzoic acid CAS No. 161531-51-7

2,4-Difluoro-5-iodobenzoic acid

Cat. No.: B1312207
CAS No.: 161531-51-7
M. Wt: 284 g/mol
InChI Key: OSBABFNFGBPWGL-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-iodobenzoic acid is an organic compound with the molecular formula C7H3F2IO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 5 is replaced by an iodine atom. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Difluoro-5-iodobenzoic acid can be synthesized through several methods. One common method involves the iodination of 2,4-difluorobenzoic acid using N-iodosuccinimide (NIS) in the presence of sulfuric acid or trifluoromethanesulfonic acid. The reaction is typically carried out at low temperatures (0-5°C) to ensure the selective iodination at the desired position .

For example, 2,4-difluorobenzoic acid can be dissolved in trifluoromethanesulfonic acid, and N-iodosuccinimide is added in portions at temperatures not exceeding 5°C. The mixture is then stirred at 50°C for 1.5 hours. The reaction mixture is poured into iced water, and the precipitated solid is collected by filtration, washed with water and hexane, and vacuum dried to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the iodination process.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-5-iodobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced to form different functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the carboxylic acid group.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the carboxylic acid group to an alcohol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce aldehydes, alcohols, or other functionalized derivatives.

Scientific Research Applications

2,4-Difluoro-5-iodobenzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals. Its fluorine and iodine substituents can enhance the biological activity and metabolic stability of these molecules.

    Medicine: It is used in the synthesis of potential drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents. The presence of fluorine atoms can improve the pharmacokinetic properties of these drugs.

    Industry: The compound is used in the production of specialty chemicals and materials, such as liquid crystals and polymers. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2,4-difluoro-5-iodobenzoic acid depends on its specific application. In general, the compound can interact with various molecular targets and pathways due to its unique chemical structure. For example, in medicinal chemistry, the fluorine atoms can enhance the binding affinity of the compound to specific enzymes or receptors, while the iodine atom can facilitate the formation of covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-iodobenzoic acid: This compound has a similar structure but with only one fluorine atom. It is used in similar applications but may have different reactivity and biological activity.

    4,5-Difluoro-2-iodobenzoic acid: This compound has the fluorine atoms at different positions on the benzene ring. It can be used in similar synthetic and research applications but may exhibit different chemical properties.

    5-Fluoro-2-iodobenzoic acid: This compound has a single fluorine atom and is used in the synthesis of various organic molecules. Its reactivity and applications are similar to those of 2,4-difluoro-5-iodobenzoic acid.

Uniqueness

This compound is unique due to its specific substitution pattern, which provides distinct chemical properties and reactivity. The presence of two fluorine atoms and one iodine atom allows for selective reactions and the formation of complex molecules. This uniqueness makes it valuable in various scientific research and industrial applications.

Properties

IUPAC Name

2,4-difluoro-5-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2IO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBABFNFGBPWGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456325
Record name 2,4-DIFLUORO-5-IODOBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161531-51-7
Record name 2,4-DIFLUORO-5-IODOBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Difluoro-5-iodobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

2,4-Difluorobenzoic acid (50 g, 0.316 mmol) was dissolved in concentrated sulfuric acid (200 ml), and N-iodosuccinimide (68 g, 300 mmol) was added by portions at not more than 5° C. After the completion of the addition, the mixture was stirred at the same temperature for 4.5 hr. The reaction mixture was poured into ice water (ca. 600 ml), then 10% aqueous sodium sulfite solution was added, and the mixture was stirred. The precipitated solid was collected by filtration, washed with water, and vacuum dried to give crude crystals (85 g). The crude crystals obtained in the same manner were combined (total amount 205 g), and recrystallized from 50% aqueous ethanol (820 ml) to give 2,4-difluoro-5-iodobenzoic acid (148 g, yield 73%) as a white solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
600 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

2,4-Difluorobenzoic acid (100 g, 633 mmol) was dissolved in trifluoromethanesulfonic acid (400 ml) and N-iodosuccinimide (157 g, 696 mmol) was added by portions at not more than 5° C. After the completion of the addition, the mixture was stirred at 50° C. for 1.5 hr. The reaction mixture was poured into iced water, and the mixture was stirred for 1 hr. The precipitated solid was collected by filtration, washed successively with water and hexane, and vacuum dried to give 2,4-difluoro-5-iodobenzoic acid (179 g yield quantitative) as a white solid.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
157 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

2,4-Difluorobenzoic acid 10 (45.0 g, 285 mmol) was dissolved in concentrated sulfuric acid (360 mL) at 0° C. and N-iodosuccinimide (NIS, 64 g, 284 mmol) was added in portions at 0° C. The mixture was allowed to warm to room temperature (rt) and stirred 4 hours (h). The mixture was poured into ice water (approximately 1000 mL) and 10% aqueous sodium carbonate solution (80 mL) was added. After the mixture was stirred for 0.5 h, the precipitate was filtered, washed with water (approximately 2000 mL), then dried at 50° C. in a convection oven for 2 days to provide 76.3 g (94%) of 11 as a gray solid.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
64 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1000 mL
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Three
Name
Yield
94%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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